

3-(4-Ethoxyphenoxy)azetidine basic properties

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Compound of Interest

Compound Name: 3-(4-Ethoxyphenoxy)azetidine

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An In-Depth Technical Guide to the Core Properties of **3-(4-Ethoxyphenoxy)azetidine**

Executive Summary

This technical guide provides a comprehensive analysis of **3-(4-Ethoxyphenoxy)azetidine**, a heterocyclic compound of significant interest to medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a privileged scaffold in drug discovery.[1][2][3] Its inherent ring strain and distinct three-dimensional geometry can confer advantageous physicochemical and pharmacokinetic properties, including enhanced solubility, metabolic stability, and binding affinity.[3] This document delineates the core basic properties of **3-(4-Ethoxyphenoxy)azetidine**, presenting predicted physicochemical parameters, a detailed synthetic methodology with mechanistic insights, a workflow for analytical characterization, and a discussion of its potential in a biological context. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this and related scaffolds in their work.

The Azetidine Scaffold in Modern Drug Discovery

The azetidine moiety is a versatile building block that has seen a surge in application within pharmaceutical research.[2] Unlike its more strained three-membered aziridine counterpart or

the more flexible five-membered pyrrolidine, the azetidine ring offers a unique balance of conformational rigidity and stability.[1] This structural feature makes it an attractive bioisosteric replacement for other common groups, enabling fine-tuning of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

3-(4-Ethoxyphenoxy)azetidine incorporates three key structural motifs:

- **The Azetidine Ring:** The core of the molecule, providing a rigid, sp^3 -rich scaffold. Its nitrogen atom is basic and can serve as a hydrogen bond acceptor or a point for salt formation to improve aqueous solubility.
- **The Ether Linkage:** A stable, chemically robust linker that positions the aromatic and heterocyclic components with a defined spatial relationship.
- **The 4-Ethoxyphenyl Group:** A substituted aromatic ring that can engage in various non-covalent interactions within a biological target, such as hydrophobic and π -stacking interactions.

The strategic combination of these features makes **3-(4-Ethoxyphenoxy)azetidine** a valuable scaffold for exploring new chemical space in the pursuit of novel therapeutics.

Physicochemical and Predicted Properties

While experimental data for this specific molecule is not readily available in public literature, its properties can be reliably predicted based on its structure and data from close analogs such as 3-(4-fluorophenoxy)azetidine and 3-(4-chloro-2-methylphenoxy)azetidine.[4][5] These computational predictions are invaluable for guiding experimental design, particularly in solubility and chromatography method development.

Property	Predicted Value	Rationale & Significance
Molecular Formula	C ₁₁ H ₁₅ NO	Derived from the chemical structure.
Molecular Weight	177.24 g/mol	Foundational for all stoichiometric calculations in synthesis and analysis.
Predicted XLogP	-1.8 - 2.2	Indicates moderate lipophilicity, suggesting good potential for membrane permeability balanced with sufficient aqueous solubility. Analog data supports this range.[4][5]
Predicted pKa	-8.5 - 9.5	Refers to the conjugate acid of the azetidine nitrogen. This basicity allows for salt formation with acids, a common strategy to enhance the solubility and handling of amine-containing drug candidates.
Topological Polar Surface Area (TPSA)	21.26 Å ²	Calculated based on the nitrogen and oxygen atoms. A TPSA below 90 Å ² is often correlated with good cell permeability and oral bioavailability.
Hydrogen Bond Acceptors	2 (N, O)	The nitrogen and oxygen atoms can accept hydrogen bonds, influencing solubility and target binding.
Hydrogen Bond Donors	1 (N-H)	The secondary amine in the azetidine ring can donate a hydrogen bond, a critical

interaction in many ligand-receptor binding events.

Rotatable Bonds

3

The number of rotatable bonds influences conformational flexibility. A lower number, as seen here, suggests a more rigid structure, which can be beneficial for binding affinity by reducing the entropic penalty upon binding.

Synthesis and Mechanistic Rationale

The synthesis of azetidines can be challenging due to ring strain; however, several robust methods have been developed.[2] A highly reliable and logical approach for synthesizing **3-(4-Ethoxyphenoxy)azetidine** is via a Williamson ether synthesis, followed by deprotection. This method offers high yields and utilizes readily available starting materials.

Causality of Experimental Design: The chosen pathway involves two key stages. First, the ether linkage is formed. A protected form of 3-hydroxyazetidine is used because the unprotected secondary amine could otherwise interfere with the reaction. The Williamson ether synthesis is selected for its efficiency in forming aryl ethers. Second, the protecting group is removed under conditions that will not cleave the newly formed ether bond. The Boc-protecting group is ideal as it is stable to the basic conditions of the ether synthesis but can be cleanly removed with acid.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of tert-butyl **3-(4-ethoxyphenoxy)azetidine-1-carboxylate**

- To a stirred solution of 4-ethoxyphenol (1.0 eq.) in anhydrous dimethylformamide (DMF, ~0.5 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
 - Rationale: NaH is a strong, non-nucleophilic base that efficiently deprotonates the phenol to form the sodium phenoxide, a potent nucleophile. The reaction is performed at 0 °C to

control the exothermic reaction and prevent side reactions.

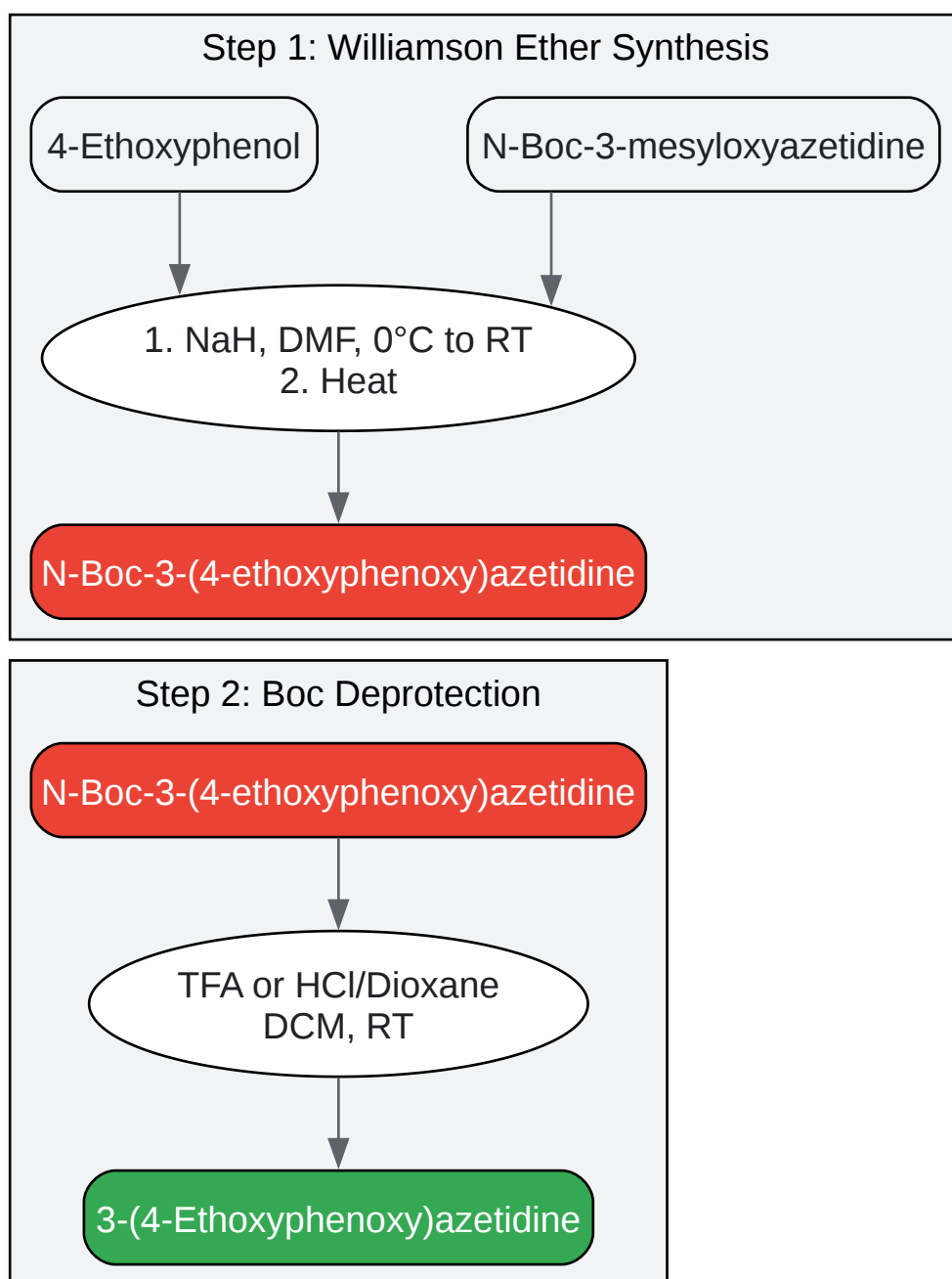
- Allow the mixture to stir at room temperature for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the phenoxide.
- Add a solution of tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate (1.1 eq.) in DMF to the reaction mixture.
 - Rationale: A mesylate is an excellent leaving group, making the C3 position of the azetidine highly electrophilic and susceptible to nucleophilic attack by the phenoxide. This is a standard intramolecular SN2 reaction.[1][6]
- Heat the reaction mixture to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
- Cool the reaction to room temperature and carefully quench by the slow addition of water.
- Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure protected product.

Step 2: Deprotection to yield **3-(4-Ethoxyphenoxy)azetidine**

- Dissolve the purified tert-butyl **3-(4-ethoxyphenoxy)azetidine-1-carboxylate** (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (~0.2 M).
- Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq.) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4 M, 5-10 eq.), at room temperature.
 - Rationale: The Boc (tert-butoxycarbonyl) group is labile in strong acid. The acid protonates the carbonyl oxygen, leading to the elimination of isobutylene and carbon dioxide, releasing the free amine.
- Stir the reaction at room temperature and monitor by TLC until the starting material is fully consumed (typically 1-2 hours).

- Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
- If the HCl salt is desired, the resulting solid can be triturated with diethyl ether and filtered. If the free base is required, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.
- Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, **3-(4-Ethoxyphenoxy)azetidine**.

Visualization of Synthetic Workflow



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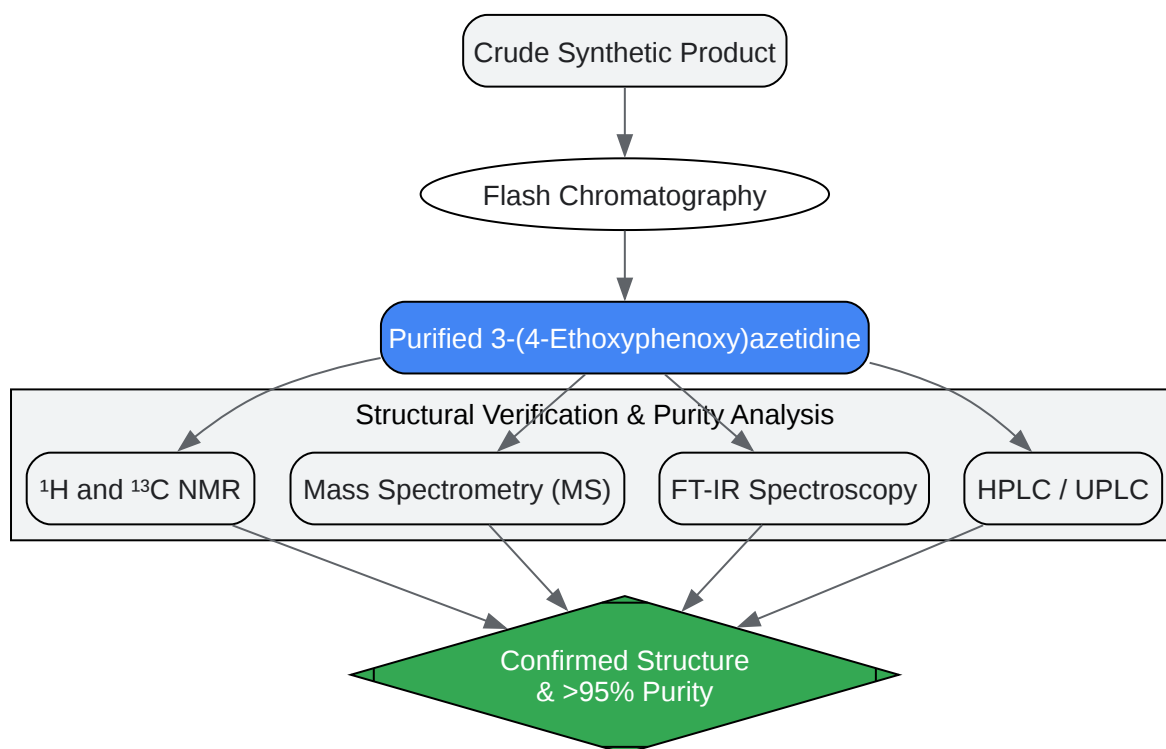
Caption: Synthetic route to **3-(4-Ethoxyphenoxy)azetidine**.

Spectroscopic and Chromatographic Characterization

Unambiguous structural confirmation relies on a suite of standard analytical techniques. The following data are predicted for the final product and are essential for verifying its identity and purity.

Technique	Expected Observations
¹ H NMR	- Aromatic Protons: Two doublets (AA'BB' system) in the range of δ 6.8-7.2 ppm. - Azetidine Protons: Complex multiplets for CH ₂ and CH protons between δ 3.5-5.0 ppm. - Ethoxy Protons: A quartet ($\sim\delta$ 4.0 ppm, -OCH ₂ -) and a triplet ($\sim\delta$ 1.4 ppm, -CH ₃). - Amine Proton: A broad singlet (N-H), exchangeable with D ₂ O.
¹³ C NMR	- Aromatic Carbons: Signals in the range of δ 115-160 ppm. - Azetidine Carbons: Signals for the two CH ₂ groups and the CH-O group typically in the range of δ 45-70 ppm. - Ethoxy Carbons: Signals around δ 63 ppm (-OCH ₂ -) and δ 15 ppm (-CH ₃).
Mass Spec (ESI+)	Expected [M+H] ⁺ ion at m/z = 178.12. This provides confirmation of the molecular weight.
FT-IR	- N-H Stretch: A moderate absorption around 3300-3400 cm ⁻¹ . - C-H Stretches: Aromatic (\sim 3050 cm ⁻¹) and aliphatic (\sim 2850-2950 cm ⁻¹). - Aromatic C=C: Peaks around 1500-1600 cm ⁻¹ . - C-O-C Stretch: A strong absorption in the 1200-1250 cm ⁻¹ region.
HPLC/TLC	A single spot/peak on multiple solvent systems indicates high purity. Retention factor (Rf) or retention time (RT) serves as a key identifier.

Visualization of Analytical Workflow



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Caption: Workflow for purification and characterization.

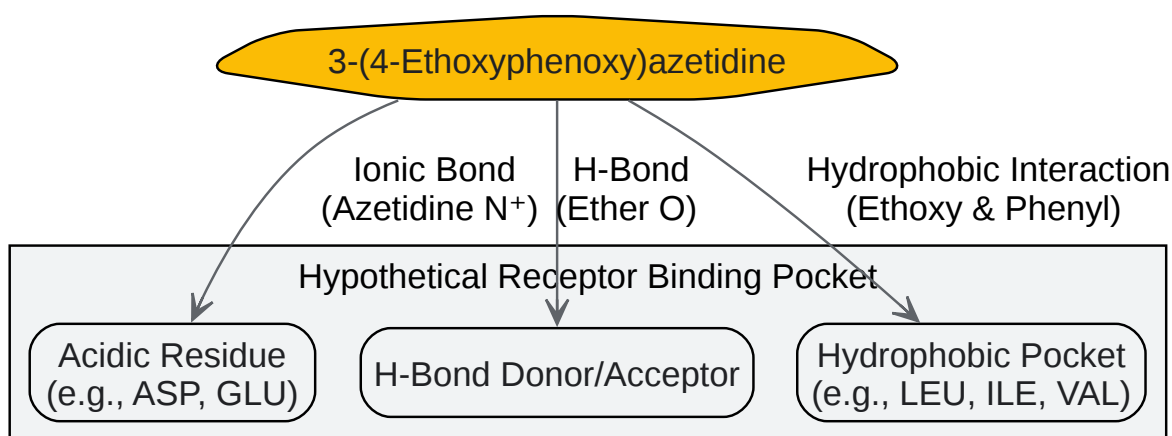
Biological and Medicinal Chemistry Context

Azetidine-containing molecules exhibit a wide array of biological activities, including anticancer, antiviral, and antibacterial properties.[2][7] The specific scaffold of **3-(4-Ethoxyphenoxy)azetidine** is not a known drug, but its components suggest potential applications as a modulator of central nervous system (CNS) targets, such as G-protein coupled receptors (GPCRs) or ion channels, where substituted phenoxy-alkylamine motifs are common.

Structure-Activity Relationship (SAR) Postulates

- **Azetidine Nitrogen:** The basicity of this nitrogen is critical. It can be protonated at physiological pH, allowing for ionic interactions with acidic residues (e.g., aspartate, glutamate) in a receptor binding pocket. Its constrained nature limits conformational penalties upon binding.
- **Phenoxy Linker:** This linker provides a specific vector and distance between the basic nitrogen and the aromatic ring. Modifications to this linker would systematically alter this relationship, which is a key strategy in lead optimization.
- **4-Ethoxy Group:** This group projects into what is often a hydrophobic sub-pocket in a binding site. The ethoxy group is generally more metabolically stable than a methoxy group. Exploring variations at this position (e.g., changing alkyl length, adding fluorine) would be a logical next step in an SAR campaign to probe this sub-pocket and modulate properties like potency and metabolic stability.

Visualization of Potential Biomolecular Interactions



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Caption: Postulated interactions within a biological target.

Conclusion and Future Directions

3-(4-Ethoxyphenoxy)azetidine represents a foundational scaffold with highly favorable characteristics for drug discovery. Its predicted physicochemical properties suggest a good

starting point for developing orally bioavailable CNS agents or other therapeutics. The synthetic route is robust and amenable to modification for the creation of analog libraries.

Future work should focus on the empirical validation of the predicted properties, followed by the synthesis of a focused library of derivatives to explore the structure-activity relationships. Screening this library against various biological targets, particularly GPCRs and ion channels, could uncover novel biological activity and provide the basis for a new lead optimization program.

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